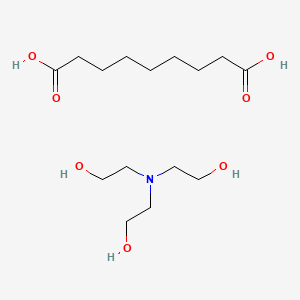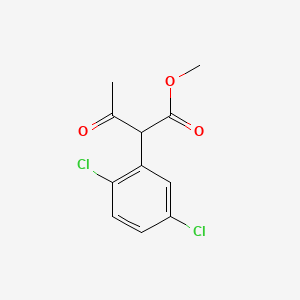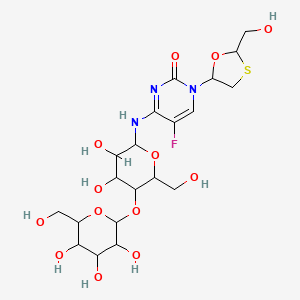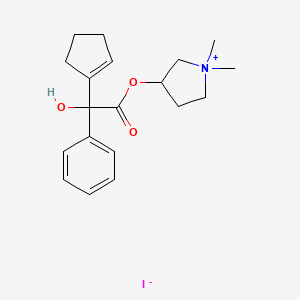
Dehydro Glycopyrrolate Iodide (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Glycopyrrolate Iodide (Mixture of Diastereomers) is a compound closely related to Glycopyrrolate bromide. Glycopyrrolate bromide is an anticholinergic quaternary ammonium compound known for its bronchodilatory and antimuscarinic effects. Dehydro Glycopyrrolate Iodide shares similar properties and is used in various scientific research applications.
Métodos De Preparación
The synthetic routes for Dehydro Glycopyrrolate Iodide involve the reaction of Glycopyrrolate bromide with iodine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Dehydro Glycopyrrolate Iodide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can occur with reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dehydro derivatives, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
Dehydro Glycopyrrolate Iodide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in respiratory conditions due to its anticholinergic properties.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Dehydro Glycopyrrolate Iodide involves its interaction with muscarinic receptors in the body. By binding to these receptors, it inhibits the action of acetylcholine, leading to bronchodilation and reduced secretions in the respiratory tract. This makes it effective in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma.
Comparación Con Compuestos Similares
Dehydro Glycopyrrolate Iodide is similar to other anticholinergic compounds such as:
Glycopyrrolate bromide: Known for its bronchodilatory effects.
Atropine: Another anticholinergic agent used in various medical applications.
Scopolamine: Used for its antimuscarinic effects in treating motion sickness and postoperative nausea.
The uniqueness of Dehydro Glycopyrrolate Iodide lies in its specific iodinated structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs .
Propiedades
Fórmula molecular |
C19H26INO3 |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;iodide |
InChI |
InChI=1S/C19H26NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
JIJLNPZMYFPDHH-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
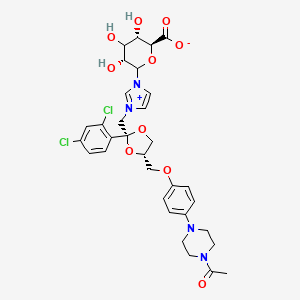
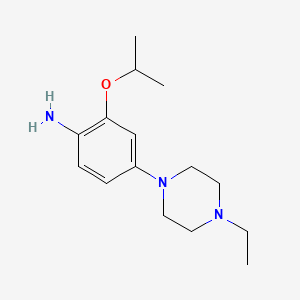
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)
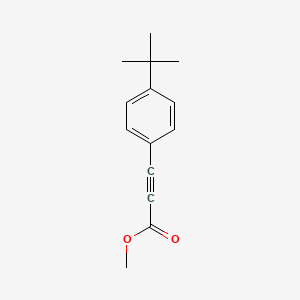
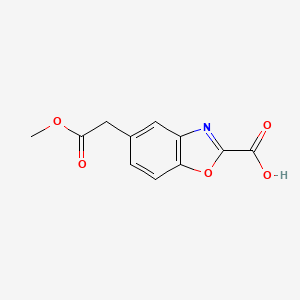
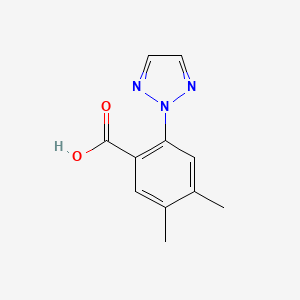
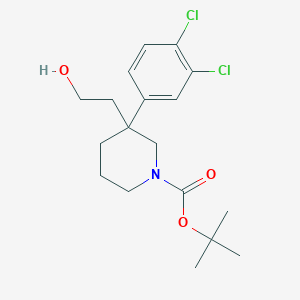
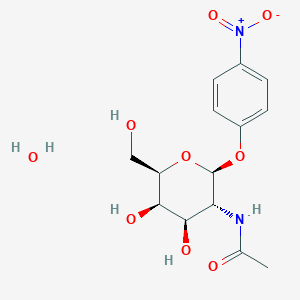
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)
